Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
Overview
Description
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The reaction conditions often require the presence of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and applications.
Pyridine derivatives: Compounds containing the pyridine ring can also exhibit comparable reactivity and biological activities.
Uniqueness
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is unique due to the combination of both piperidine and pyridine rings in its structure. This dual-ring system contributes to its distinct chemical properties and potential for diverse applications in scientific research .
Properties
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIXXHQSPEPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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